

Noribogaine Glucuronide: A Comprehensive Technical Overview

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Compound of Interest		
Compound Name:	Noribogaine Glucuronide	
Cat. No.:	B15293837	Get Quote

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Introduction

Noribogaine Glucuronide is the primary phase II metabolite of noribogaine, which itself is the major active metabolite of the psychoactive indole alkaloid, ibogaine. The process of glucuronidation, a key detoxification pathway in the body, increases the water solubility of noribogaine, facilitating its excretion. Understanding the chemical properties, metabolic fate, and analytical determination of **Noribogaine Glucuronide** is crucial for researchers and professionals involved in the development of ibogaine-related therapeutics and in the broader fields of pharmacology and toxicology. This technical guide provides a detailed summary of the available information on **Noribogaine Glucuronide**, including its chemical identifiers, quantitative metabolic data, and relevant experimental methodologies.

Chemical Identifiers

A comprehensive list of chemical identifiers for **Noribogaine Glucuronide** is provided in the table below, offering a standardized reference for researchers.



Identifier	Value	Source
CAS Number (Free Acid)	1628118-68-2	[1][2][3]
PubChem CID	169444610	[4]
IUPAC Name	6-[[(1R,15R,17S,18S)-17-ethyl-3,13-diazapentacyclo[13.3.1.0²,¹0.0⁴, 9.0¹3,¹8]nonadeca-2(10),4(9),5,7-tetraen-7-yl]oxy]-3,4,5-trihydroxyoxane-2-carboxylic acid	[4][5]
Molecular Formula	C25H32N2O7	[4]
Molecular Weight	472.53 g/mol	[2]
Canonical SMILES	CC[C@H]1C[C@@H]2C[C@ @H]3[C@H]1N(C2)CCC4=C3 NC5=C4C=C(C=C5)OC6C(C(C(C(O6)C(=O)O)O)O)O	[4][5]
InChI Key	UBYGDSNVKWHTFB- IHRYNBHOSA-N	[4]
InChI	InChl=1S/C25H32N2O7/c1-2- 12-7-11-8-16-18-14(5-6-27(10- 11)19(12)16)15-9-13(3-4- 17(15)26-18)33-25- 22(30)20(28)21(29)23(34- 25)24(31)32/h3-4,9,11- 12,16,19-23,25-26,28-30H,2,5- 8,10H2,1H3, (H,31,32)/t11-,12+,16+,19+,20- ,21+,22+,23-,25+/m1/s1	[4]

Quantitative Data



The formation of **Noribogaine Glucuronide** is a critical step in the metabolism of noribogaine. The following table summarizes the key kinetic parameters for this reaction as determined in human liver microsomes.

Parameter	Value	Unit	Source
Vmax (Maximum Reaction Velocity)	0.036 ± 0.0008	nmol/min/mg microsomal protein	
Km (Michaelis Constant)	305 ± 15.8	μМ	_

Experimental ProtocolsIn Vitro Glucuronidation Assay

A detailed experimental protocol for assessing the in vitro formation of **Noribogaine Glucuronide** from noribogaine using human liver microsomes is outlined below. This protocol is based on established methodologies for studying drug metabolism.

Objective: To determine the kinetic parameters (Vmax and Km) of Noribogaine Glucuronidation.

Materials:

- Noribogaine
- Human Liver Microsomes (HLM)
- Uridine 5'-diphosphoglucuronic acid (UDPGA), trisodium salt
- Magnesium chloride (MgCl₂)
- Tris-HCl buffer (pH 7.4)
- Acetonitrile
- Formic acid
- LC-MS/MS system



Procedure:

- Incubation Mixture Preparation: Prepare incubation mixtures in Tris-HCl buffer (pH 7.4) containing human liver microsomes (e.g., 0.25 mg/mL), MgCl₂ (e.g., 5 mM), and varying concentrations of noribogaine (e.g., 0 to 500 μM).
- Pre-incubation: Pre-incubate the mixtures at 37°C for 5 minutes to allow the components to reach thermal equilibrium.
- Initiation of Reaction: Initiate the glucuronidation reaction by adding a saturating concentration of UDPGA (e.g., 2 mM).
- Incubation: Incubate the reaction mixtures at 37°C for a predetermined time, ensuring the reaction rate is linear (e.g., 60 minutes).
- Termination of Reaction: Terminate the reaction by adding an equal volume of cold acetonitrile containing an internal standard.
- Sample Processing: Centrifuge the samples to precipitate proteins. Collect the supernatant for analysis.
- LC-MS/MS Analysis: Analyze the formation of **Noribogaine Glucuronide** using a validated LC-MS/MS method.

LC-MS/MS Analysis of Noribogaine Glucuronide

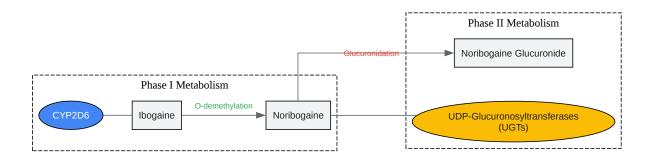
The following provides a summary of the key parameters for a liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of **Noribogaine Glucuronide**.



Parameter	Description
Instrumentation	Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source
Ionization Mode	Positive
MRM Transitions	* m/z 473.2 → 297.2 (Quantifier) * m/z 473.2 → 122.1 (Qualifier)
Chromatographic Column	C18 reverse-phase column
Mobile Phase	Gradient elution with a mixture of acetonitrile and water, both containing a small percentage of formic acid.

Metabolic Pathway

The metabolic conversion of ibogaine to **Noribogaine Glucuronide** involves two primary enzymatic steps. The first is the O-demethylation of ibogaine to noribogaine, primarily catalyzed by the cytochrome P450 enzyme CYP2D6. The subsequent step is the glucuronidation of noribogaine, which is facilitated by UDP-glucuronosyltransferase (UGT) enzymes. While the specific UGT isoforms responsible for noribogaine glucuronidation have not been definitively identified in the reviewed literature, the general pathway is well-established.



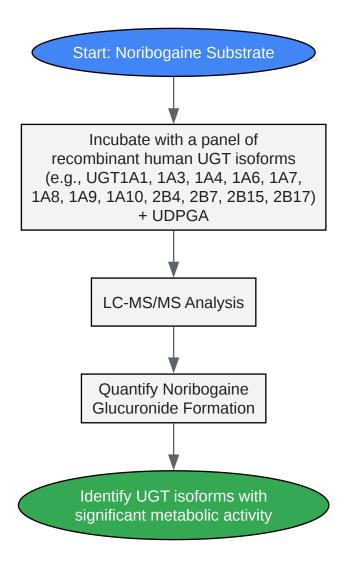


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Caption: Metabolic pathway of ibogaine to Noribogaine Glucuronide.

Experimental Workflow: In Vitro UGT Phenotyping

To identify the specific UGT isoforms responsible for the glucuronidation of noribogaine, a systematic in vitro screening assay is typically employed. The following diagram illustrates a general workflow for such an experiment.



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Caption: Workflow for identifying UGT isoforms involved in noribogaine metabolism.



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